![molecular formula C16H20N2O4 B2525263 N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide CAS No. 2202241-39-0](/img/structure/B2525263.png)
N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide
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Overview
Description
N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It is also believed to cross the blood-brain barrier by utilizing the glucose transporter system. Furthermore, it has been suggested that it may have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects. Additionally, it has been shown to cross the blood-brain barrier, which may make it a promising drug delivery system for the treatment of neurological diseases.
Advantages And Limitations For Lab Experiments
One advantage of using N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments is its potential as a drug delivery system. Its ability to cross the blood-brain barrier may make it a promising candidate for the treatment of neurological diseases. Additionally, its ability to inhibit the growth of cancer cells may make it a potential anti-cancer agent. However, one limitation of using N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological diseases. Another direction is to study its potential as an anti-cancer agent and to further understand its mechanism of action. Additionally, it may be worthwhile to investigate its potential as a treatment for other diseases that involve oxidative stress and inflammation, such as cardiovascular disease and diabetes.
Synthesis Methods
The synthesis of N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide involves the reaction of 4-(prop-2-enoylamino)benzoic acid with 3-methoxyoxolane-3-methanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The product is then purified using chromatography techniques.
Scientific Research Applications
N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide has been studied for its potential applications in various scientific fields. It has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(3-methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-3-14(19)18-13-6-4-12(5-7-13)15(20)17-10-16(21-2)8-9-22-11-16/h3-7H,1,8-11H2,2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPKCCIAVWYYRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)CNC(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyoxolan-3-yl)methyl]-4-(prop-2-enamido)benzamide |
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